1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Overview
Description
“1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is a chemical compound with the CAS Number: 221615-75-4 . It has a molecular weight of 289.36 . This compound is an important intermediate for the synthesis of Etoricoxib , a pharmaceutical active ingredient belonging to the class of COX-2 inhibitors . Etoricoxib has been on the market since 2002 under the trade name Arcoxia .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(2-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, this compound is oxidized to give the end product .Molecular Structure Analysis
The molecular formula of “this compound” is C15H15NO3S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include conversion, condensation, hydrolysis, decarboxylation, and oxidation .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid and it should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Characterization
- This compound is a key intermediate in the synthesis of Etoricoxib, a drug with significant therapeutic potential. The process involves several chemical reactions, including Friedel-Crafts acylation, Oxidation, and Claisen condensation, achieving a high level of purity and yield (Pan Hai-ya, 2012).
Role in HIV-1 Inhibition
- Derivatives of this compound have been identified as inhibitors of HIV-1 replication. This highlights its potential application in the treatment of HIV/AIDS, with some derivatives demonstrating promising activity against the virus (Zhiping Che et al., 2015).
Applications in Antibacterial and Antifungal Research
- Variants of this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as against various Candida strains and fungi like Aspergillus niger. This suggests its utility in developing new antibacterial and antifungal agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
Use in Anticancer Studies
- The compound and its metal complexes have demonstrated cytotoxic effects against carcinoma cell lines in vitro, indicating potential application in cancer research and treatment (Kumar B.R. Chaitanya et al., 2022).
Development of Anti-Inflammatory Agents
- This chemical has been used in synthesizing diarylpyrazoles with anti-inflammatory properties. It shows significant activity compared to reference drugs, suggesting its potential in developing new anti-inflammatory medications (E. Nassar et al., 2011).
Contributions to Chemocatalysis
- The compound has been involved in chemocatalytic studies, especially in the context of bioreduction using alcohol dehydrogenases. This demonstrates its utility in the field of organic synthesis and catalysis (D. González-Martínez et al., 2019).
Implications in Heterocyclic Chemistry
- Its derivatives have been used to synthesize various heterocyclic compounds, indicating its significance in the realm of organic chemistry and potential applications in the development of new chemical entities (R. Nandhikumar & K. Subramani, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is an active area of research, with ongoing efforts to improve the efficiency and safety of the process . As an important intermediate in the production of COX-2 inhibitors, advancements in its synthesis could have significant implications for the pharmaceutical industry .
Properties
IUPAC Name |
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFHILNBYXCJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432937 | |
Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221615-75-4 | |
Record name | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221615-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221615754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(6-METHYLPYRIDIN-3-YL)-2-(4-(METHYLSULFONYL)PHENYL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCYJMCPV68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in medicinal chemistry?
A1: This compound serves as a vital building block in the synthesis of COX-2 inhibitors. [] While not an active pharmaceutical itself, its unique structure allows chemists to further elaborate and optimize molecules for desired pharmacological properties.
Q2: Can you describe a specific synthetic route used to prepare this compound?
A2: One reported method involves a five-step sequence. [] Starting with 4-(methylthio)benzyl alcohol, it undergoes chlorination, cyanation, condensation with 6-methylnicotinic ester, hydrolysis/decarboxylation, and finally oxidation to yield the target compound. Palladium-catalyzed α-arylation of a heteroaromatic ketone derivative is another route that has been explored. []
Q3: What are some of the advantages of the described synthetic routes?
A3: The five-step procedure [] utilizes readily available starting materials and reagents, potentially making it amenable to large-scale production. On the other hand, the palladium-catalyzed route [] may offer benefits in terms of reaction efficiency and atom economy, though details on its scalability are not provided in the abstracts.
Q4: The abstracts mention "COX-2 inhibitors." Could you elaborate on their significance?
A4: COX-2 inhibitors belong to the larger class of non-steroidal anti-inflammatory drugs (NSAIDs). They are sought after for their analgesic (pain-relieving) and anti-inflammatory effects, finding use in conditions such as arthritis. []
Q5: Are there any patents related to this compound or its synthetic methods?
A5: Yes, at least two patents related to the compound and its synthesis have been filed. One patent focuses on the compound itself and its method of preparation as a starting material for COX-2 inhibitors [], while the other describes a specific five-step synthetic process for the compound [].
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